molecular formula C11H16N2O4S2 B5336651 methyl 3-({[(1R*,3R*)-3-aminocyclopentyl]amino}sulfonyl)thiophene-2-carboxylate

methyl 3-({[(1R*,3R*)-3-aminocyclopentyl]amino}sulfonyl)thiophene-2-carboxylate

Cat. No.: B5336651
M. Wt: 304.4 g/mol
InChI Key: MMBHCVJDKGXYMT-HTQZYQBOSA-N
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Description

Methyl 3-({[(1R*,3R*)-3-aminocyclopentyl]amino}sulfonyl)thiophene-2-carboxylate is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a member of the thiophene family of organic compounds, which are known for their diverse range of biological and pharmacological activities. In

Mechanism of Action

The mechanism of action of methyl 3-({[(1R*,3R*)-3-aminocyclopentyl]amino}sulfonyl)thiophene-2-carboxylate is still being investigated, but it is believed to involve the inhibition of certain enzymes or receptors in the body. This compound has been shown to have activity against a variety of targets, including proteases, kinases, and ion channels. Further research is needed to fully understand the mechanism of action of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. In vivo studies have shown that this compound can reduce the severity of certain diseases, such as rheumatoid arthritis and multiple sclerosis. However, further research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the advantages of using methyl 3-({[(1R*,3R*)-3-aminocyclopentyl]amino}sulfonyl)thiophene-2-carboxylate in lab experiments is its diverse range of activities. This compound has been shown to have activity against a variety of targets, making it a useful tool for researchers studying different biological processes. However, one limitation of using this compound is its complex synthesis method, which requires expertise in organic chemistry. Additionally, the compound's mechanism of action is still being investigated, which may limit its usefulness in certain experiments.

Future Directions

There are several future directions for research on methyl 3-({[(1R*,3R*)-3-aminocyclopentyl]amino}sulfonyl)thiophene-2-carboxylate. One area of interest is in the development of this compound as a potential drug candidate for the treatment of various diseases. Further research is needed to fully understand the compound's mechanism of action and to optimize its pharmacological properties. Other areas of research include the study of the compound's potential applications in materials science, such as its use in the development of new sensors or catalysts. Overall, this compound is a promising compound with a wide range of potential applications in scientific research.

Synthesis Methods

The synthesis of methyl 3-({[(1R*,3R*)-3-aminocyclopentyl]amino}sulfonyl)thiophene-2-carboxylate involves a multi-step process that requires expertise in organic chemistry. The starting materials for this synthesis are commercially available and include 3-bromo-1-cyclopentene, methyl 3-bromothiophene-2-carboxylate, and 1,3-diaminocyclopentane. The reaction proceeds through a series of steps involving the formation of intermediates and the use of reagents such as sodium hydride, sodium hydroxide, and acetic acid. The final product is obtained after purification by column chromatography and recrystallization.

Scientific Research Applications

Methyl 3-({[(1R*,3R*)-3-aminocyclopentyl]amino}sulfonyl)thiophene-2-carboxylate has been studied for its potential applications in scientific research. One of the primary areas of interest is in the field of medicinal chemistry, where this compound has shown promise as a potential drug candidate for the treatment of various diseases. Other areas of research include the study of the compound's mechanism of action, its biochemical and physiological effects, and its potential applications in materials science.

Properties

IUPAC Name

methyl 3-[[(1R,3R)-3-aminocyclopentyl]sulfamoyl]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S2/c1-17-11(14)10-9(4-5-18-10)19(15,16)13-8-3-2-7(12)6-8/h4-5,7-8,13H,2-3,6,12H2,1H3/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBHCVJDKGXYMT-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NC2CCC(C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)N[C@@H]2CC[C@H](C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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